molecular formula C18H14N6 B5867531 benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

Cat. No.: B5867531
M. Wt: 314.3 g/mol
InChI Key: QEXFBTWEHWPJHE-SRZZPIQSSA-N
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Description

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The structure of this compound includes a benzaldehyde moiety linked to a pyrazolo[3,4-d]pyrimidine core through a hydrazone linkage, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone typically involves the reaction of benzaldehyde with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: A core structure with various biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

    4-substituted-pyrazolo[3,4-d]pyrimidine derivatives: Exhibiting antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific hydrazone linkage, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c1-3-7-14(8-4-1)11-21-23-17-16-12-22-24(18(16)20-13-19-17)15-9-5-2-6-10-15/h1-13H,(H,19,20,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFBTWEHWPJHE-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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